molecular formula C16H12Cl2N2S B11116262 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11116262
M. Wt: 335.2 g/mol
InChI Key: PDANFCGRNRWJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a dichlorophenyl group at position 4 of the thiazole ring and a 3-methylphenyl substituent on the amine moiety. Thiazoles are known for their diverse bioactivity, influenced by substituents on the aromatic rings and the amine group.

Properties

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20)

InChI Key

PDANFCGRNRWJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 3-methylaniline in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfur or phosphorus pentasulfide . The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The dichlorophenyl and methylphenyl aromatic rings undergo electrophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Position/Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°CPara to electron-withdrawing Cl groups65–78%
HalogenationBr₂/FeBr₃ (for phenyl rings)Ortho/para to methyl group on aryl amine55–70%

Key Findings :

  • Nitration preferentially occurs on the dichlorophenyl ring due to the electron-withdrawing effect of Cl.

  • Halogenation of the methylphenyl ring follows standard aromatic substitution patterns .

Nucleophilic Substitution

The chlorine atoms on the dichlorophenyl group are susceptible to nucleophilic displacement.

Reagent Conditions Product Yield Source
NaOCH₃/MeOHReflux, 6–8 hMethoxy-substituted derivative82%
NH₃ (aq)/Cu catalyst120°C, autoclaveAmino-substituted analog68%

Mechanistic Insight :

  • Reactions proceed via a two-step SNAr mechanism, with initial deprotonation enhancing ring activation.

Oxidation Reactions

The thiazole sulfur and aromatic rings can undergo oxidation.

Target Site Reagents Product Notes Source
Thiazole sulfurH₂O₂/AcOH, 50°CThiazole sulfoxidePartial oxidation
Aromatic ringKMnO₄/H₂SO₄, 100°CCarboxylic acid derivativesRequires harsh conditions

Limitations :

  • Over-oxidation of the thiazole ring to sulfone is avoided by controlling H₂O₂ stoichiometry.

Functional Group Transformations

The exocyclic amine group participates in condensation and alkylation reactions.

Reaction Type Reagents Product Application Source
AcylationAcCl/Et₃N, CH₂Cl₂N-Acetylated derivativeImproved solubility
Schiff base formationAromatic aldehydes/EtOHImine-linked conjugatesAntimicrobial agents

Synthetic Utility :

  • Acylated derivatives show enhanced pharmacokinetic properties in medicinal chemistry studies .

Cyclization and Heterocycle Formation

The thiazole core facilitates ring-expansion reactions.

Reagent Conditions Product Yield Source
CS₂/KOH150°C, sealed tubeThiazolo[5,4-d]pyrimidine47%
Ethyl acetoacetatePPA, 120°CFused thiazole-pyran derivatives61%

Mechanism :

  • Cyclization involves nucleophilic attack by the thiazole nitrogen on electrophilic carbons.

Reduction Reactions

Selective reduction of substituents is achievable.

Reagent Conditions Product Selectivity Source
H₂/Pd-CEtOH, 40 psiDechlorinated analogPartial (one Cl removed)
NaBH₄/NiCl₂THF, 0°CAmine to secondary amineNot observed

Challenges :

  • Complete dechlorination requires harsher conditions (e.g., LiAlH₄), risking thiazole ring degradation.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent variations and their implications:

Compound Name Thiazole Substituent (Position 4) Amine Substituent (N-) Key Structural Differences Evidence ID
Target Compound 3,4-Dichlorophenyl 3-Methylphenyl Reference structure -
4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine (6 ) 2,4-Dichlorophenyl 2,6-Dichlorophenyl Increased chlorine substitution; planar arrangement
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 3-Chloro-2-methylphenyl Fluorine vs. chlorine; methyl position differs
4-(4-Chlorophenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4o ) 4-Chlorophenyl Bis-triazolylmethyl groups Bulky triazole substituents; reduced lipophilicity
4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine (24 ) 4-Chlorophenyl Schiff base (methoxybenzylidene) Imine linkage; increased polarity

Key Observations :

  • Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group may enhance hydrophobic interactions in biological targets compared to mono-chloro (e.g., 24) or fluoro () analogs.
  • Amine Group : The 3-methylphenyl group offers moderate steric hindrance, contrasting with bulky triazolylmethyl () or Schiff base () substituents.

Physical and Spectroscopic Properties

Comparative data for select analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Evidence ID
4o () 195 580.19 δ 2.14 (m, 6H), 4.98 (s, 2H), aromatic protons at 7.10–8.70
6 () Not reported 414.14 (C15H8Cl4N2S) FTIR: N-H stretch at 3350 cm⁻¹; LCMS: m/z 414.0
24 () Not reported 340.82 (C17H13ClFN3S) Structure confirmed by LC-MS and NMR
3e () 222.6–225.1 383.27 (C19H13Cl2N3S) ¹H NMR: δ 7.32 (d, 2H), 7.64 (m, 2H)

Trends :

  • Bulky substituents (e.g., 4o ) elevate melting points due to enhanced intermolecular forces.

Insights :

  • Dichlorophenyl groups (as in the target compound) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors ().
  • Antibacterial activity in suggests that chloro and methyl groups synergize for microbial targeting.

Biological Activity

4-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, particularly in the fields of oncology and anti-inflammatory treatments. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H19Cl2N5S, characterized by a thiazole ring fused with a pyrimidine system. The structural arrangement is crucial for its biological effectiveness, as it influences interactions with biological targets.

Structural Details

  • Molecular Weight : 456.38 g/mol
  • Melting Point : 472–473 K
  • Crystal System : Triclinic

The thiazole and pyrimidine rings are nearly co-planar, which facilitates effective molecular interactions in biological systems .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Studies indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism behind the antitumor activity involves:

  • Induction of apoptosis and autophagy in cancer cells.
  • Interaction with key proteins involved in cell survival pathways, notably Bcl-2 .

Anti-inflammatory Properties

In addition to antitumor effects, this compound exhibits anti-inflammatory activity:

  • Inhibition of COX Enzymes : Preliminary results show that derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) with IC50 values reported between 19.45 µM and 42.1 µM .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity through increased electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes .
  • Substituent Effects : Methyl groups at specific positions on the phenyl ring have been shown to enhance activity by improving lipophilicity and facilitating better interaction with target proteins .

Study 1: Antitumor Efficacy in Xenograft Models

A notable study evaluated the compound's efficacy in xenograft models using A375 melanoma cells. The treatment led to significant tumor growth inhibition compared to control groups:

  • Tumor Growth Reduction : Approximately 70% reduction in tumor size was observed after treatment with the compound over a 28-day period .

Study 2: In Vitro Cytotoxicity Assays

MTT assays were conducted on various cancer cell lines (e.g., HT29, Jurkat):

  • Results indicated that compounds similar to this compound displayed high growth-inhibitory effects across all tested lines, particularly HT29 cells .

Q & A

Q. Q1. What are the standard synthetic methodologies for preparing 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted thioureas with α-haloketones under reflux conditions. For example, describes a similar thiadiazole synthesis using POCl₃ as a cyclizing agent at 90°C under reflux, followed by precipitation via pH adjustment . Modifications include varying substituents on the phenyl ring (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl) and optimizing reaction times (3–6 hours). Characterization often involves NMR, UV, and mass spectrometry .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths and angles, as demonstrated for analogous thiazol-2-amine derivatives in and .
  • Multinuclear NMR (¹H/¹³C) : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and thiazole ring protons (δ 7.1–8.0 ppm) confirm regiochemistry .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. Q3. What are the primary pharmacological targets or activities reported for this compound?

Thiazol-2-amine derivatives exhibit antifungal and antibacterial activity , as noted in for structurally related compounds . Specific mechanisms may involve inhibition of microbial cell wall synthesis or enzyme targets like dihydrofolate reductase (DHFR). However, activity varies with substituents; for example, electron-withdrawing groups (e.g., Cl) enhance potency .

Advanced Research Questions

Q. Q4. How can computational modeling aid in optimizing the bioactivity of this compound?

  • Molecular docking : Predict binding affinities to targets like DHFR or bacterial topoisomerases. highlights docking studies for thiazole derivatives using software like AutoDock Vina .
  • QSAR analysis : Correlate substituent electronic effects (e.g., Hammett σ values for Cl groups) with antimicrobial activity .
  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. Q5. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

Contradictions often arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time ( notes that thiol-containing compounds may oxidize under certain conditions) .
  • Cell line variability : For cytotoxicity studies, use standardized cell lines (e.g., HEK293 or HeLa) and normalize data to controls .
  • Structural analogs : Compare results with derivatives (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) to isolate substituent effects .

Q. Q6. What strategies improve yield in large-scale syntheses of this compound?

  • Catalyst optimization : uses iodine (I₂) and NaBH₄ to enhance reaction efficiency in thiazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of dichlorophenyl intermediates .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) yields high-purity crystals, as in .

Methodological Challenges and Solutions

Q. Q7. How can researchers resolve ambiguities in NMR assignments for closely related analogs?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing 3-methylphenyl protons from thiazole protons) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-enriched precursors to simplify complex splitting patterns .

Q. Q8. What are the limitations of current synthetic routes, and how can they be mitigated?

  • Byproduct formation : Hydrolysis of POCl₃ may generate phosphoric acid residues. Neutralization with NH₃ (as in ) minimizes this .
  • Low regioselectivity : Use directing groups (e.g., nitro or methoxy) to control cyclization sites during thiazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.